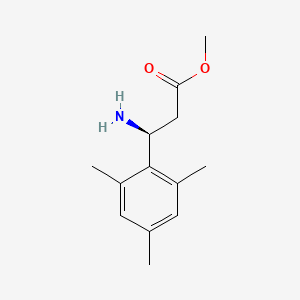
Methyl (s)-3-amino-3-mesitylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (s)-3-amino-3-mesitylpropanoate: is an organic compound that belongs to the class of amino esters. It is characterized by the presence of an amino group (-NH2) and an ester group (-COOCH3) attached to a propanoate backbone. The mesityl group, which is a derivative of mesitylene, provides steric hindrance and influences the compound’s reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl (s)-3-amino-3-mesitylpropanoate typically begins with mesitylene, which undergoes a series of reactions to introduce the amino and ester functionalities.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl (s)-3-amino-3-mesitylpropanoate can undergo oxidation reactions, especially at the amino group, forming corresponding oxides or imines.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxides or imines.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Methyl (s)-3-amino-3-mesitylpropanoate is used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Biochemical Studies: It is used in studies to understand enzyme-substrate interactions and protein-ligand binding.
Industry:
Material Science: this compound is used in the synthesis of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl (s)-3-amino-3-mesitylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The mesityl group provides steric hindrance, influencing the binding affinity and specificity. The amino group can form hydrogen bonds, while the ester group can participate in hydrolysis reactions, releasing the active compound.
Comparación Con Compuestos Similares
Methyl 3-amino-3-phenylpropanoate: Similar structure but with a phenyl group instead of a mesityl group.
Ethyl (s)-3-amino-3-mesitylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness:
Steric Hindrance: The mesityl group provides greater steric hindrance compared to a phenyl group, influencing the compound’s reactivity and interactions.
Reactivity: The presence of both amino and ester groups allows for diverse chemical modifications and applications.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
methyl (3S)-3-amino-3-(2,4,6-trimethylphenyl)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-8-5-9(2)13(10(3)6-8)11(14)7-12(15)16-4/h5-6,11H,7,14H2,1-4H3/t11-/m0/s1 |
Clave InChI |
CWXWCWYPQMHAHS-NSHDSACASA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)C)[C@H](CC(=O)OC)N)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(CC(=O)OC)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


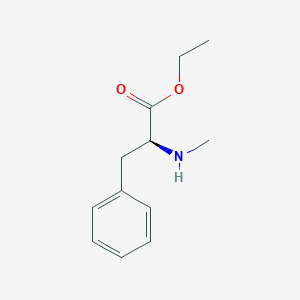
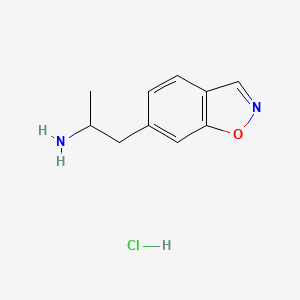
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13479131.png)
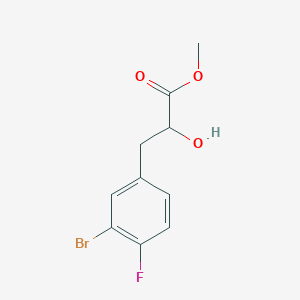
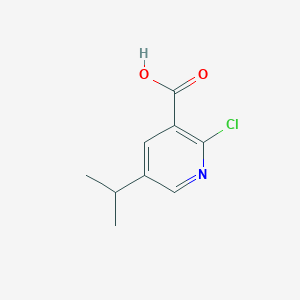

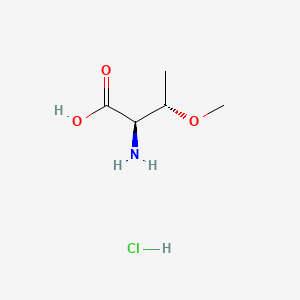

![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-M-tolyl-propionic acid](/img/structure/B13479191.png)

![4-Methyl-3-[2-(3-pyridinyl)ethynyl]benzoic acid](/img/structure/B13479220.png)


![2-{4-[(Dimethylamino)methyl]phenyl}-6-[(4-methylphenoxy)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13479240.png)
